4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid
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Overview
Description
4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid typically involves the protection of the amino group using the Fmoc group. The process starts with the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized products .
Scientific Research Applications
4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid is widely used in scientific research, particularly in:
Chemistry: Used as a building block in peptide synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The compound interacts with molecular targets such as amino acids and peptides, facilitating their assembly into larger protein structures .
Comparison with Similar Compounds
Similar Compounds
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid: Another Fmoc-protected amino acid used in peptide synthesis.
(2S)-2-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)-3-(quinolin-3-yl)propanoic acid: A similar compound with a quinoline group, used in similar applications.
Uniqueness
4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid is unique due to its specific structure, which provides stability and selectivity in peptide synthesis. Its ability to protect amino groups while allowing for selective reactions makes it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C25H30N2O7 |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H30N2O7/c26-22(16-33-14-13-32-12-11-27-23(28)9-10-24(29)30)25(31)34-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21-22H,9-16,26H2,(H,27,28)(H,29,30) |
InChI Key |
KYKZOODGONZNLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(COCCOCCNC(=O)CCC(=O)O)N |
Origin of Product |
United States |
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